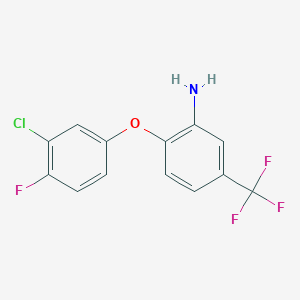

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine

Description

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF4NO/c14-9-6-8(2-3-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCMXXDAPNMQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

-

- React 3-Chloro-4-fluoroaniline with an activated phenol derivative (e.g., trifluoromethyl-substituted phenol) in the presence of a base.

- Solvent: Dichloromethane or dimethyl sulfoxide.

- Temperature: Ambient to moderate heating (50–70°C).

-

- Use an isocyanate intermediate to facilitate the coupling of the phenoxy group.

- Example: Addition of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene to the reaction mixture.

-

- After completion of the reaction, remove the solvent under reduced pressure.

- Wash the residue with saturated brine and sodium hydroxide solution.

- Dry the organic phase over anhydrous sodium sulfate.

Optimized Conditions

Reaction Optimization Parameters:

Solvent Selection :

Dichloromethane is often preferred for its ability to dissolve reactants and facilitate nucleophilic substitution reactions.Catalyst Use :

Phase transfer catalysts improve yields by enhancing the interaction between organic and aqueous phases.Temperature Control :

Heating to moderate temperatures (50–70°C) ensures efficient reaction kinetics without decomposition of sensitive intermediates.

Example Yield:

A typical reaction yields approximately 78% purity under optimized conditions.

Data Table: Reaction Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Chloro-4-fluoroaniline + Phenol derivative | Room temp | Dichloromethane | ~78 |

| Coupling Reaction | Isocyanate intermediate | 50°C | Dimethyl sulfoxide | High |

| Purification | Brine wash + Sodium hydroxide | Ambient | Ethyl acetate | ~95 |

Notes on Challenges and Improvements

-

- Formation of undesired by-products can occur due to incomplete substitution or coupling reactions.

- Using excess phenol derivative or optimized solvent systems reduces impurities.

Environmental Considerations :

- Dichloromethane, though effective, poses environmental risks; alternatives like ethyl acetate may be more sustainable.

-

- Employing phase transfer catalysts significantly improves reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 157590-59-5)

- Structure : Benzene ring with -NH₂ groups at positions 1 and 2, a chlorine at position 4, and -CF₃ at position 5 .

- Key Differences: The target compound has a single amine and a phenoxy group, whereas this analog is a diamine.

1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g)

- Structure : Oxadiazole core with thioether-linked substituents, including -CF₃ and halogens (e.g., 4-bromobenzyl in 5g) .

- Key Differences: The oxadiazole core confers rigidity, while the thioether group (-S-) differs electronically from the target’s phenoxy (-O-) linkage. Thioethers may enhance metabolic stability compared to ethers.

- Bioactivity : Exhibits fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) and herbicidal bleaching effects, suggesting the target compound could share similar pesticidal properties if tested .

[3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine (AFW)

- Structure : Biphenyl system with -CF₃, methoxy (-OCH₃), and chlorine substituents, plus a methanamine side chain .

- Key Differences: Methoxy improves solubility relative to the target’s phenoxy group. The methanamine (-CH₂NH₂) side chain offers conformational flexibility, unlike the target’s rigid phenylamine structure.

- Hypothesized Applications: Potential bioactivity in medicinal chemistry due to amine and halogen motifs .

Structural and Functional Analysis

Substituent Effects

- Halogens (Cl, F): Enhance electronegativity and resistance to oxidative degradation. The 3-Cl,4-F substitution on the phenoxy group in the target compound may optimize steric and electronic interactions in enzyme binding (e.g., SDH inhibition, as seen in oxadiazole derivatives) .

- Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic stability, a feature shared with all compared compounds .

- Amine Group : The primary amine in the target compound could facilitate hydrogen bonding in biological targets, akin to the diamine in CAS 157590-59-5 .

Comparative Data Table

Research Findings and Limitations

- Substituent positioning (e.g., 3-Cl vs. 4-Cl) significantly impacts steric and electronic interactions in target binding .

- Limitations :

- Direct data on the target compound’s synthesis, bioactivity, or applications is absent in the provided evidence. Comparisons are extrapolated from structural analogs.

- Further studies are required to validate hypothesized SDH inhibition or herbicidal effects.

Biological Activity

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine, with the chemical formula C₁₃H₈ClF₄NO and CAS Number 946728-05-8, is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen atoms, particularly fluorine and chlorine, enhances the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorine atoms and a chlorine atom, contributing to its unique biological interactions. The trifluoromethyl group is known to enhance biological activity by increasing membrane permeability and facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClF₄NO |

| Molecular Weight | 305.66 g/mol |

| CAS Number | 946728-05-8 |

| Hazard Information | Irritant |

The biological activity of this compound is largely attributed to its ability to interact with various enzyme targets through hydrogen bonding and halogen interactions. The electron-withdrawing effects of the fluorine atoms facilitate these interactions, enhancing the compound's affinity for target proteins.

Biological Activity Studies

Recent studies have explored the compound's activity against several biological targets:

-

Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro assays revealed moderate inhibitory activity:

- AChE IC₅₀ = 19.2 μM

- BChE IC₅₀ = 13.2 μM

- Antioxidant Activity : The presence of trifluoromethyl groups has been linked to enhanced antioxidant properties, which are beneficial in reducing oxidative stress in cells.

- Cytotoxicity : In studies involving cancer cell lines such as MCF-7 (breast cancer), the compound exhibited cytotoxic effects, indicating potential as an anticancer agent.

Case Studies

Several case studies highlight the efficacy of similar compounds with trifluoromethyl substitutions:

- Study on Trifluoromethyl Compounds : A series of compounds with trifluoromethyl groups demonstrated significant activity against various cancer cell lines, showing improved potency compared to non-fluorinated analogs. For example, a derivative exhibited a 30-fold increase in potency against a specific cancer target compared to its non-fluorinated counterpart .

- Molecular Docking Studies : Computational studies suggest that the incorporation of halogen atoms increases binding affinity to target proteins, enhancing biological activity through improved interaction dynamics .

Q & A

Q. What are the primary synthetic routes for 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine, and how can their yields be optimized?

The compound is synthesized via two main routes: (1) from 1-benzyl-2-azetidinemethanamine (52% yield) and (2) via azetidine-2-carboxamide (30% yield) . Optimization strategies include exploring alternative catalysts (e.g., palladium-based catalysts for deprotection steps), optimizing reaction temperatures, or employing advanced purification techniques like preparative HPLC. Kinetic studies of intermediate steps (e.g., benzyl group removal) could further refine yields.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine/chlorine integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/fluorescence detection to assess purity (>95%) and monitor degradation products under stress conditions (e.g., light, heat) .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential mechanism of action in agrochemical applications?

Structural analogs with trifluoromethyl and chloro-fluorophenoxy groups (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) exhibit activity against plant pathogens . To explore mechanisms:

Q. What experimental approaches can elucidate degradation pathways under environmental conditions?

Design stress-testing experiments :

- Photolysis : Expose the compound to UV light (254 nm) and analyze by LC-MS for photo-degradation products (e.g., demethylation or ring-opening).

- Hydrolysis : Test stability in acidic/basic aqueous solutions (pH 3–11) at 40–60°C, monitoring for hydrolysis products like phenolic derivatives .

Q. How might structural modifications enhance biological activity while maintaining stability?

- Substituent variation : Replace the trifluoromethyl group with difluoromethyl or pentafluorosulfanyl groups to assess electronic effects on bioactivity .

- Heterocyclic integration : Incorporate pyrimidine or pyridine rings (as seen in related agrochemicals) to improve target selectivity .

Q. How should contradictory data on the compound’s bioactivity across studies be resolved?

- Cross-validate assays : Replicate studies using standardized protocols (e.g., OECD guidelines for agrochemicals) to minimize variability.

- Control for synthetic impurities : Compare bioactivity of batches with ≥99% purity (via HPLC) versus lower-purity samples, as contaminants like unreacted intermediates may skew results .

Q. What methodologies are suitable for studying its potential in material science applications?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Electronic properties : Use cyclic voltammetry to assess redox behavior, critical for applications in conductive polymers or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.